molecular formula C6H16N2 B569564 1,6-Diaminohexane-2,2,5,5-d4 CAS No. 115797-51-8

1,6-Diaminohexane-2,2,5,5-d4

Cat. No.: B569564
CAS No.: 115797-51-8
M. Wt: 120.232
InChI Key: NAQMVNRVTILPCV-KHORGVISSA-N
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Description

1,6-Diaminohexane-2,2,5,5-d4, also known as 1,6-Hexane-2,2,5,5-d4-diamine or Hexamethylene-2,2,5,5-d4-diamine, is a deuterated form of 1,6-diaminohexane. This compound is characterized by the presence of deuterium atoms at the 2 and 5 positions of the hexane chain. It is commonly used in scientific research due to its unique isotopic labeling properties, which make it valuable for studying reaction mechanisms and isotope effects .

Chemical Reactions Analysis

1,6-Diaminohexane-2,2,5,5-d4 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into primary amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The amino groups in this compound can undergo nucleophilic substitution reactions, forming derivatives such as alkylated or acylated products.

Scientific Research Applications

1,6-Diaminohexane-2,2,5,5-d4 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its deuterated form allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Research involving this compound includes the development of new pharmaceuticals and drug delivery systems. Its unique properties enable the study of drug metabolism and pharmacokinetics.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,6-Diaminohexane-2,2,5,5-d4 involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of specific products. Its deuterated form allows for the study of kinetic isotope effects, providing insights into reaction mechanisms and enzyme dynamics .

Comparison with Similar Compounds

1,6-Diaminohexane-2,2,5,5-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

These similar compounds share many chemical properties but differ in their isotopic composition, which can significantly impact their behavior in chemical reactions and research applications.

Properties

IUPAC Name

2,2,5,5-tetradeuteriohexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQMVNRVTILPCV-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCC([2H])([2H])CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745695
Record name (2,2,5,5-~2~H_4_)Hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115797-51-8
Record name (2,2,5,5-~2~H_4_)Hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115797-51-8
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